molecular formula C17H17N3O2 B13898314 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester

Cat. No.: B13898314
M. Wt: 295.34 g/mol
InChI Key: KXOAOCWJFMATHC-UHFFFAOYSA-N
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Description

Ethyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with ethyl, methyl, and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.

Scientific Research Applications

Ethyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways within cells, leading to changes in cellular behavior and function . These interactions are often mediated by the compound’s unique structure, which allows it to fit into specific binding pockets on target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

ethyl 3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C17H17N3O2/c1-4-22-17(21)14-10-11(2)18-16-15(14)12(3)19-20(16)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3

InChI Key

KXOAOCWJFMATHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=NN(C2=NC(=C1)C)C3=CC=CC=C3)C

Origin of Product

United States

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